

"1-(3-Piperidinopropyl)piperazine" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(3-Piperidinopropyl)piperazine**

Cat. No.: **B038410**

[Get Quote](#)

An In-depth Technical Guide to **1-(3-Piperidinopropyl)piperazine**: Chemical Properties, Structure, and Applications

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, structures incorporating piperazine and piperidine rings are particularly prominent due to their favorable physicochemical properties and versatile biological activities.^{[1][2]} These six-membered nitrogen-containing heterocycles offer a unique combination of structural rigidity, basicity, and the capacity for diverse substitutions, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.^{[1][3]}

This guide focuses on **1-(3-Piperidinopropyl)piperazine**, a molecule that strategically combines both the piperidine and piperazine scaffolds via a flexible propyl linker. This unique arrangement presents multiple sites for chemical modification, making it a valuable building block and a versatile intermediate in the synthesis of more complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of its core chemical properties, structure, and reactivity is essential for leveraging its full potential in the design of novel chemical entities. This document provides a comprehensive technical overview, synthesizing foundational data with practical insights into its characterization, synthesis, and application.

Chemical Identity and Molecular Structure

Accurate identification is the first step in any rigorous scientific investigation. **1-(3-Piperidinopropyl)piperazine** is identified by a specific set of nomenclature and registry numbers that ensure unambiguous reference in literature and databases.

- Primary Chemical Name: **1-(3-Piperidinopropyl)piperazine**
- Synonyms: 1-(3-Piperidin-1-ylpropyl)piperazine, Piperazine, 1-[3-(1-piperidinyl)propyl]-[4][5]
- CAS Number: 111594-93-5[4][5]
- Molecular Formula: C₁₂H₂₅N₃[4][5]
- Molecular Weight: 211.35 g/mol [4][5]

The structure consists of a piperidine ring and a piperazine ring connected by a three-carbon propyl chain. The piperidine nitrogen is tertiary, while the piperazine moiety contains one tertiary and one secondary amine, offering distinct points for chemical functionalization.

Caption: Molecular structure of **1-(3-Piperidinopropyl)piperazine**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical and biological systems, influencing its solubility, stability, and suitability for specific applications. The data presented below are derived from publicly available chemical databases.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₅ N ₃	[4][5]
Formula Weight	211.35	[4][5]
Boiling Point	116-118 °C at 0.5 mmHg	[4][5]
Density (Predicted)	0.955 ± 0.06 g/cm ³	[4][5]
pKa (Predicted)	9.71 ± 0.10	[4][5]

Spectroscopic Characterization Profile (Theoretical)

Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of a chemical compound. While experimental data for this specific molecule is not widely published, a theoretical profile can be predicted based on the known behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons in similar chemical environments. Key signals would include:
 - Multiple overlapping multiplets in the range of ~1.4-1.8 ppm corresponding to the protons on the piperidine ring and the central CH_2 of the propyl linker.
 - Broad signals around ~2.3-2.8 ppm representing the protons on the piperazine ring and the CH_2 groups of the piperidine ring and propyl linker adjacent to nitrogen atoms.
 - A broad singlet corresponding to the N-H proton of the secondary amine in the piperazine ring, which may be exchangeable with D_2O .
- ^{13}C NMR: The carbon NMR spectrum would provide distinct signals for each unique carbon atom. Predicted chemical shifts would include:
 - Signals for the piperazine ring carbons typically appearing in the ~45-55 ppm range.
 - Signals for the piperidine ring carbons also in the ~25-60 ppm range.
 - Signals for the propyl linker carbons, with the carbon atoms adjacent to nitrogens being the most downfield.

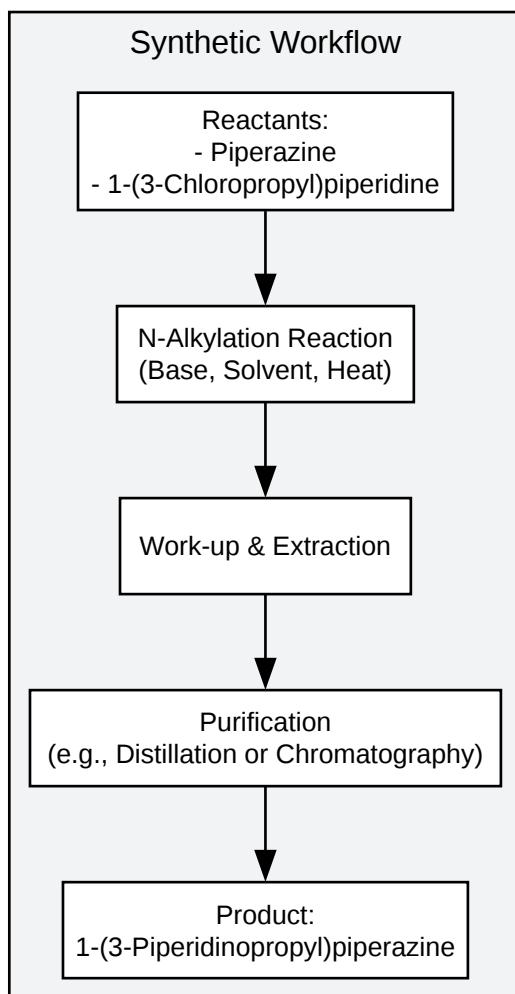
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

- N-H Stretch: A moderate absorption band is expected in the region of $3250\text{-}3400\text{ cm}^{-1}$ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.
- C-H Stretch: Strong, sharp bands between $2800\text{-}3000\text{ cm}^{-1}$ are characteristic of the aliphatic C-H stretching vibrations from the piperidine, piperazine, and propyl groups.^[6]

- C-N Stretch: Aliphatic C-N stretching vibrations are expected to produce absorption bands in the 1000-1250 cm^{-1} region.

Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

- Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at an m/z ratio of 211.
- Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the C-C bonds in the propyl linker and the characteristic fragmentation of the piperidine and piperazine rings. Common fragments for piperazine derivatives include the loss of a $\text{C}_2\text{H}_4\text{N}$ fragment.^[7] A prominent fragment would be expected from the cleavage of the bond between the first and second carbons of the propyl chain, leading to a piperidinomethyl cation.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of **1-(3-Piperidinopropyl)piperazine** can be achieved through standard N-alkylation reactions. A common and efficient approach involves the reaction of piperazine with a suitable 3-piperidinopropyl electrophile, such as 1-(3-chloropropyl)piperidine. The secondary amine on piperazine is more nucleophilic and will preferentially react. To achieve mono-alkylation, reaction conditions such as stoichiometry and temperature must be carefully controlled.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of **1-(3-Piperidinopropyl)piperazine** is dominated by the nucleophilic character of its three nitrogen atoms.

- **Piperazine Nitrogens:** The piperazine moiety contains two distinct nitrogen atoms. The secondary amine (NH) is a primary site for reactions such as acylation, alkylation, sulfonation, and arylation. The tertiary amine can be quaternized with strong alkylating agents.

- **Piperidine Nitrogen:** The tertiary nitrogen in the piperidine ring is also basic and can form salts with acids. It is generally less nucleophilic than the secondary amine of the piperazine ring due to steric hindrance.
- **Basicity:** All three nitrogen atoms are basic and will readily react with acids to form ammonium salts, a property often exploited to improve the aqueous solubility of derivative compounds.

Role in Medicinal Chemistry and Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide range of clinically successful drugs, including antipsychotics, antidepressants, and antihistamines.[\[1\]](#)[\[8\]](#) Similarly, the piperidine moiety is a cornerstone of many pharmaceuticals and natural alkaloids.[\[2\]](#)

1-(3-Piperidinopropyl)piperazine serves as a versatile intermediate that combines these two important pharmacophores. Its utility lies in its ability to act as a molecular scaffold for building libraries of more complex molecules through functionalization of the reactive nitrogen atoms.

- **Scaffold for Drug Discovery:** The secondary amine of the piperazine ring provides a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
- **Modulation of Physicochemical Properties:** The presence of three basic nitrogen atoms allows for significant modulation of properties like solubility and lipophilicity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[\[1\]](#)
- **Access to Diverse Chemical Space:** By using this molecule as a starting point, researchers can rapidly synthesize derivatives with potential activity across various therapeutic areas, from central nervous system disorders to infectious diseases.[\[3\]](#)[\[8\]](#)

Analytical Methodologies

Robust analytical methods are crucial for ensuring the identity, purity, and quality of chemical compounds in a research and development setting.

Chromatographic Techniques

- Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a suitable technique for analyzing the purity of **1-(3-Piperidinopropyl)piperazine** and related volatile derivatives.[9][10]
- High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination and quantification of non-volatile or thermally labile compounds. Due to the lack of a strong chromophore in the target molecule, UV detection at low wavelengths (~210 nm) would be necessary. For trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[11]

Example Experimental Protocol: Purity Analysis by HPLC-UV

This protocol describes a self-validating system for routine purity assessment.

- System Preparation:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape for the basic amines.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
- Standard and Sample Preparation:
 - Standard Solution: Accurately weigh ~10 mg of a reference standard of **1-(3-Piperidinopropyl)piperazine** and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock.
 - Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard.

- Chromatographic Run:
 - Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
 - Inject a blank (diluent) to ensure no system contamination.
 - Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time and peak area).
 - Inject the sample solution.
- Data Analysis:
 - Integrate all peaks in the sample chromatogram.
 - Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

According to available safety data, **1-(3-Piperidinopropyl)piperazine** is classified as an irritant.^[4] Proper laboratory safety protocols must be followed during its handling.

- Hazard Statements:
 - H315: Causes skin irritation.^[4]
 - H319: Causes serious eye irritation.^[4]
 - H335: May cause respiratory irritation.^[4]
- Precautionary Measures:
 - P264: Wash hands and skin thoroughly after handling.^[4]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.^[4]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.^[4]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

This chemical should be handled in a well-ventilated fume hood. In case of exposure, seek immediate medical advice.

Conclusion

1-(3-Piperidinopropyl)piperazine is a structurally compelling molecule that merges two of medicinal chemistry's most important heterocyclic scaffolds. Its well-defined chemical identity, predictable physicochemical properties, and multiple reactive sites make it an exceptionally useful and versatile intermediate for chemical synthesis. For drug discovery professionals, this compound represents a valuable starting point for the development of novel molecular entities with the potential for a wide range of pharmacological activities. A thorough understanding of its properties, as outlined in this guide, is the foundation for its effective application in advancing pharmaceutical research.

References

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444. (n.d.). PubChem.
- Piperazine. (n.d.). Wikipedia.
- 1-(3-Phenylpropyl)piperazine | C13H20N2 | CID 796534. (n.d.). PubChem.
- Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics.
- The Power of Piperazine Derivatives: Exploring Applications with 1,4-Bis(3-aminopropyl)piperazine. (2026, January 1). NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC.
- Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem.
- Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (n.d.). MDPI.
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). PubMed.
- The medicinal chemistry of piperazines: A review. (2024). PubMed.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate.
- A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Journal of Pharmaceutical and Allied Sciences.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120. (n.d.). PubChem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.
- FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate.
- FT-IR spectrum of SBA/Pip and neat piperazine. (n.d.). ResearchGate.
- GC determination of substituted piperazines in pharmaceutical drug substances. (n.d.). Trade Science Inc.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
- Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. (1986). PubMed.
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). MDPI.
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PubMed Central.
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). DergiPark.
- 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(3-Piperidinopropyl)piperazine | 111594-93-5 [amp.chemicalbook.com]
- 5. 111594-93-5 CAS MSDS (1-(3-Piperidinopropyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hakon-art.com [hakon-art.com]
- 10. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- To cite this document: BenchChem. ["1-(3-Piperidinopropyl)piperazine" chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038410#1-3-piperidinopropyl-piperazine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com